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Compound Name: Xanomeline-d3

Cat. No.: B15617369 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of publicly available scientific literature, patents,

and regulatory documents, specific preclinical safety and toxicity data for Xanomeline-d3 could

not be located. The information presented herein pertains to the non-deuterated form,

Xanomeline, and is provided as the most relevant available data. Deuteration is a strategy to

improve the pharmacokinetic and pharmacodynamic profiles of drugs, and it is anticipated that

Xanomeline-d3 would have an improved safety and toxicity profile compared to Xanomeline.

However, without specific preclinical studies on the deuterated compound, this remains a

theoretical advantage.

Introduction
Xanomeline is a muscarinic acetylcholine receptor agonist with preferential activity at the M1

and M4 receptor subtypes. It has been investigated for the treatment of cognitive and psychotic

symptoms in Alzheimer's disease and schizophrenia. The deuterated form, Xanomeline-d3,

was developed to enhance its metabolic stability, potentially leading to an improved

pharmacokinetic profile and a better safety and tolerability margin. This guide summarizes the

available preclinical safety and toxicity data for Xanomeline and describes its core mechanism

of action.
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The following tables summarize the limited publicly available quantitative preclinical toxicity

data for the non-deuterated form of Xanomeline.

Table 1: Acute Toxicity of Xanomeline
Species

Route of
Administration

LD50 (mg/kg) Reference

Mice Oral 19-25 [1]

Mice Intraperitoneal (i.p.) 26 [1]

Mice Subcutaneous (s.c.) 24 [1]

Rats Oral 30-34 [1]

Experimental Protocol: Acute Oral Toxicity (General Method)

Acute oral toxicity studies are typically conducted in accordance with guidelines such as those

from the Organisation for Economic Co-operation and Development (OECD). A single, high

dose of the test substance is administered to a group of animals (e.g., rats or mice) via oral

gavage. The animals are then observed for a set period, usually 14 days, for signs of toxicity

and mortality. The LD50 (Lethal Dose, 50%) is the statistically estimated dose that is expected

to be lethal to 50% of the animals in the study. Post-mortem examinations are also conducted

to identify any gross pathological changes.

Mechanism of Action and Signaling Pathways
Xanomeline's therapeutic effects are primarily mediated through its agonist activity at M1 and

M4 muscarinic acetylcholine receptors, which are highly expressed in brain regions associated

with cognition and psychosis.

M1 Receptor Signaling Pathway
Activation of the M1 receptor, which is coupled to the Gq/11 G-protein, initiates a signaling

cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol

(DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein
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kinase C (PKC). This pathway is crucial for neuronal excitability, synaptic plasticity, and

cognitive processes.
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M1 Receptor Signaling Cascade

M4 Receptor Signaling Pathway and Dopamine
Modulation
The M4 receptor is coupled to the Gi/o G-protein, and its activation leads to the inhibition of

adenylyl cyclase, resulting in a decrease in cyclic AMP (cAMP) levels. In key brain regions like

the striatum, M4 receptors are co-localized with dopamine D1 receptors on medium spiny

neurons. By inhibiting adenylyl cyclase, M4 receptor activation can counteract the stimulatory

effects of dopamine on cAMP production, leading to a modulation of dopaminergic

neurotransmission. This is believed to contribute to the antipsychotic effects of Xanomeline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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